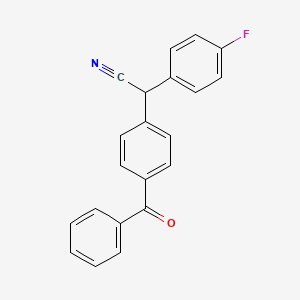

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Übersicht

Beschreibung

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is an organic compound that features both benzoyl and fluorophenyl groups attached to an acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile typically involves multi-step organic reactions. One common method might include the following steps:

Formation of Benzoylphenyl Intermediate: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of Fluorophenyl Group: The intermediate can then undergo a nucleophilic substitution reaction with a fluorobenzene derivative.

Formation of Acetonitrile Moiety: Finally, the acetonitrile group can be introduced via a reaction with a suitable nitrile source under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzophenone derivatives, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its unique structure.

Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Use in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Benzoylphenyl)-2-phenylacetonitrile: Lacks the fluorine atom, which might affect its reactivity and applications.

2-(4-Fluorophenyl)-2-phenylacetonitrile: Lacks the benzoyl group, potentially altering its chemical properties.

Benzoylphenylacetonitrile: A simpler structure that might serve as a precursor or intermediate in the synthesis of more complex compounds.

Uniqueness

The presence of both benzoyl and fluorophenyl groups in 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.

Biologische Aktivität

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a compound with the chemical formula C21H14FNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes two aromatic rings and a nitrile group. Its molecular weight is approximately 315.34 g/mol, and it exhibits a melting point of around 150-155°C. The presence of the fluorine atom contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may interfere with protein kinases that regulate cell cycle progression.

- Modulation of Receptor Activity : Preliminary studies suggest that it may act on GABA receptors, similar to other compounds that modulate neurotransmission, potentially influencing neuronal excitability and offering therapeutic benefits in neurological disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. |

| Neuroprotective | Potential to modulate neurotransmitter systems, possibly aiding in seizure management. |

| Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values below 20 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Neuropharmacological Effects : A study investigated the effects on GABAergic signaling in rodents, revealing that administration led to enhanced inhibitory neurotransmission, which suggests potential applications in treating epilepsy or anxiety disorders.

- Anti-inflammatory Properties : Research indicated that the compound could inhibit the production of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent.

Biochemical Pathways

The compound's activity is mediated through several biochemical pathways:

- GABAergic Signaling : Enhances GABA receptor activity, leading to increased chloride ion influx and neuronal inhibition.

- Apoptotic Pathways : Activates caspases involved in apoptosis, promoting programmed cell death in cancer cells.

- Cytokine Modulation : Reduces levels of inflammatory cytokines through NF-kB pathway inhibition.

Eigenschaften

IUPAC Name |

2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO/c22-19-12-10-16(11-13-19)20(14-23)15-6-8-18(9-7-15)21(24)17-4-2-1-3-5-17/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASRCBKEVNIKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372238 | |

| Record name | 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446275-89-4 | |

| Record name | Benzeneacetonitrile, 4-benzoyl-α-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446275-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.